molecular formula C11H11N3O2S B7578611 1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid

1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid

Cat. No. B7578611
M. Wt: 249.29 g/mol
InChI Key: NTBICWUFGAFDCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid, also known as MTAPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MTAPA is a heterocyclic compound that contains both a thieno[2,3-d]pyrimidine and an azetidine ring. It is a potent inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides.

Mechanism of Action

1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid inhibits DHODH by binding to the enzyme's active site, thereby preventing the conversion of dihydroorotate to orotate. This inhibition leads to the depletion of pyrimidine nucleotides, which results in the inhibition of cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have potent antiproliferative effects on cancer cells. It has also been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. In addition, this compound has been shown to have antiviral activity against several viruses, including hepatitis C virus and dengue virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid in lab experiments is its potent inhibition of DHODH, which makes it a useful tool for studying the role of this enzyme in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of 1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid. One area of research is the development of more potent and selective inhibitors of DHODH, which could have significant therapeutic potential in the treatment of cancer and other diseases. Another area of research is the study of the mechanism of action of this compound, which could provide insights into the role of DHODH in various biological processes. Finally, the development of new methods for the synthesis of this compound could facilitate its use in various experimental settings.

Synthesis Methods

1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid can be synthesized by the reaction of 6-methylthieno[2,3-d]pyrimidine-4-carbaldehyde with azetidine-3-carboxylic acid in the presence of a catalyst. The reaction proceeds through a condensation reaction, forming the desired compound.

Scientific Research Applications

1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases. DHODH is an enzyme that is essential for the de novo synthesis of pyrimidine nucleotides, which are required for DNA and RNA synthesis. Inhibition of DHODH can lead to the depletion of pyrimidine nucleotides, resulting in the inhibition of cell proliferation. This compound has been shown to be a potent inhibitor of DHODH and has been studied for its potential use in the treatment of cancer, autoimmune diseases, and viral infections.

properties

IUPAC Name

1-(6-methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2S/c1-6-2-8-9(12-5-13-10(8)17-6)14-3-7(4-14)11(15)16/h2,5,7H,3-4H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBICWUFGAFDCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=CN=C2S1)N3CC(C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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